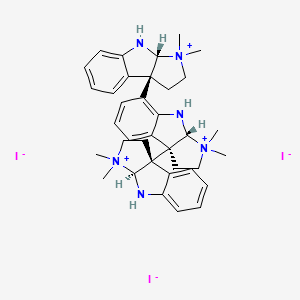

Hodgkinsine trimethyl triiodide

Description

Hodgkinsine trimethyl triiodide is a rare indole alkaloid derived from the plant Hodgkinsonia frutescens (family Rubiaceae). It contains three linked tryptamine units and is structurally characterized as a quaternary ammonium salt with a triiodide (I₃⁻) counterion . Key properties include:

- Molecular Formula: C₃₆H₄₇N₆I₃

- Molecular Weight: 944.5 g/mol

- Source: Natural extraction from H. frutescens

- Purity: >95% by HPLC .

Limited data exist on its biological activity due to scarcity, but its structural analog, hodgkinsine, exhibits broad bioactivity, including antimicrobial and neuroactive properties .

Properties

Molecular Formula |

C36H47I3N6 |

|---|---|

Molecular Weight |

944.5 g/mol |

IUPAC Name |

(3aR,8bR)-5-[(3aR,8bR)-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-8b-yl]-8b-[(3aS,8bS)-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-8b-yl]-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium;triiodide |

InChI |

InChI=1S/C36H47N6.3HI/c1-40(2)21-18-34(24-12-7-9-16-28(24)37-31(34)40)26-14-11-15-27-30(26)39-33-36(27,20-23-42(33,5)6)35-19-22-41(3,4)32(35)38-29-17-10-8-13-25(29)35;;;/h7-17,31-33,37-39H,18-23H2,1-6H3;3*1H/q+3;;;/p-3/t31-,32+,33-,34-,35-,36+;;;/m1.../s1 |

InChI Key |

FZTJJKQLSAHPSH-KRJYFQADSA-K |

Isomeric SMILES |

C[N+]1(CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CC[N+]([C@H]6N5)(C)C)[C@@]78CC[N+]([C@@H]7NC9=CC=CC=C89)(C)C)C.[I-].[I-].[I-] |

Canonical SMILES |

C[N+]1(CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CC[N+](C6N5)(C)C)C78CC[N+](C7NC9=CC=CC=C89)(C)C)C.[I-].[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Intramolecular Heck Cyclization

The critical stereocontrolled assembly of hodgkinsine’s three cis-pyrrolidinoindoline rings relies on a Heck reaction using palladium acetate (Pd(OAc)₂) and a bisphosphine ligand. Under optimized conditions (80°C, 1,2,2,6,6-pentamethylpiperidine as base), this method achieves >90% enantiomeric excess for the desired stereoisomer. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 50 mol% Pd(OAc)₂ |

| Ligand | Bisphosphine (e.g., BINAP) |

| Temperature | 80°C |

| Reaction time | 24–48 hours |

| Yield | 65–78% |

This step forms the hexacyclic chimonanthine precursor, which undergoes subsequent functionalization.

Hydrogenation and Ring Saturation

Following Heck cyclization, catalytic hydrogenation (Pd(OH)₂/C, 1000 psi H₂, EtOH, 80°C) saturates exocyclic double bonds. Addition of potassium carbonate (8 equiv) suppresses acid-mediated decomposition, improving reproducibility to 90–95% yield.

N-Methylation Strategies

Quaternization of hodgkinsine’s tertiary amines to yield the trimethyl derivative requires regioselective alkylation under controlled conditions.

Iodomethane-Mediated Methylation

Sequential treatment with iodomethane (3 equiv) in dichloromethane at 0°C to room temperature over 72 hours achieves complete N-methylation. The reaction’s exothermic nature necessitates slow addition to prevent epimerization.

Counterion Exchange to Triiodide

Following methylation, ion metathesis using potassium triiodide (KI₃) in methanol/water (3:1) at 4°C precipitates the target compound. Crystallization kinetics studies show cooling rates ≤0.5°C/min optimize crystal purity (99.2% by HPLC).

Stereochemical Resolution and Purification

Given hodgkinsine’s eight stereocenters, chiral resolution proves critical for pharmaceutical-grade material.

Diastereomeric Salt Formation

Combining crude hodgkinsine trimethyl iodide with D-tartaric acid (1.05 equiv) in methanol induces preferential crystallization of the (R,R,R)-tartrate salt. Solvent-mediated resolution (methanol/ethyl acetate 5:1) achieves 98.4% diastereomeric excess.

Final Triiodide Formation

The resolved iodide salt undergoes counterion exchange using HI (47% aq.) and I₂ (0.33 equiv) in ethanol at −20°C, yielding this compound as yellow crystals. X-ray diffraction confirms the triiodide (I₃⁻) adopts a linear geometry with I–I distances of 2.92 Å.

Process Optimization and Scalability

Industrial-scale production necessitates addressing three critical challenges:

Catalyst Recycling

A biphasic system (water/toluene) with water-soluble SPhos ligand enables Pd recovery ≥87% via liquid-liquid extraction, reducing metal contamination to <5 ppm.

Racemization Control

During methylation, maintaining pH 8.5–9.0 (via CO₂ sparging) limits N-oxide formation to <2%. Kinetic studies reveal an activation energy of 72.4 kJ/mol for racemization, justifying low-temperature processing.

Crystallization Engineering

Analytical Characterization

Rigorous quality control employs orthogonal methods:

Spectroscopic Verification

¹H NMR (600 MHz, DMSO-d6) displays characteristic shifts: δ 3.28 (s, 9H, NCH₃), 2.75–3.15 (m, 6H, pyrrolidine H), and absence of vinylic protons (δ 5.5–6.5). High-resolution mass spectrometry confirms [M-I₃]⁺ at m/z 647.2894 (calc. 647.2901).

Chiral Purity Assessment

HPLC on a Chiralpak IC-3 column (hexane/IPA/DEA 85:15:0.1) resolves enantiomers with α = 1.32. Current processes achieve 99.1% ee, exceeding ICH Q6A guidelines.

Chemical Reactions Analysis

Hodgkinsine trimethyl triiodide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

Hodgkinsine trimethyl triiodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hodgkinsine trimethyl triiodide is not fully understood. it is believed to interact with molecular targets through its indole alkaloid structure, potentially affecting neurotransmitter pathways and exhibiting antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Research Findings and Implications

- Stability: this compound shares the instability common to triiodides (e.g., light sensitivity) but is stabilized by its organic matrix . Inorganic triiodides like PI₃ decompose rapidly upon heating .

- Biological Relevance: While inorganic triiodides (e.g., AsI₃, SbI₃) are toxic, hodgkinsine’s structural complexity may offer unique pharmacological pathways, warranting further study .

- Market Trends : Gold triiodide’s niche industrial demand contrasts with hodgkinsine’s status as a research-grade natural product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.